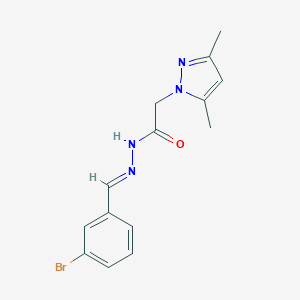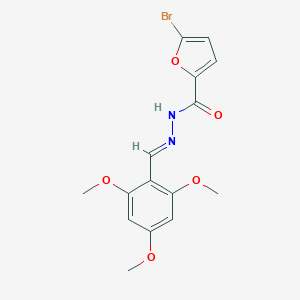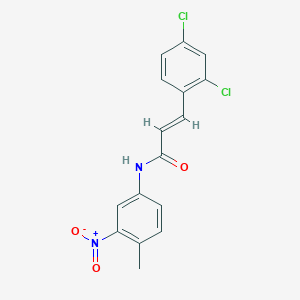![molecular formula C17H12N2O5 B449826 3,5-DIHYDROXY-N'~1~-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B449826.png)
3,5-DIHYDROXY-N'~1~-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]BENZOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dihydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide is a complex organic compound with the molecular formula C17H12N2O5 and a molecular weight of 324.29 g/mol This compound is known for its unique structure, which includes a chromen-3-yl moiety and a benzohydrazide group
Preparation Methods
The synthesis of 3,5-dihydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide typically involves the condensation of 3,5-dihydroxybenzohydrazide with 4-oxo-4H-chromene-3-carbaldehyde . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
3,5-dihydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Scientific Research Applications
3,5-dihydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for studying enzyme kinetics and protein interactions.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,5-dihydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the STAT5 (Signal Transducer and Activator of Transcription 5) protein . By binding to this protein, the compound can modulate various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
3,5-dihydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide can be compared with other similar compounds, such as:
N’-[(4-oxo-4H-chromen-3-yl)methylene]nicotinohydrazide: This compound also contains a chromen-3-yl moiety and exhibits similar inhibitory effects on proteins.
Isoginkgetin: A biflavonoid compound with a similar chromen-2-yl structure, known for its inhibitory effects on MMP9 and pre-mRNA splicing.
These comparisons highlight the unique structural features and biological activities of 3,5-dihydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H12N2O5 |
|---|---|
Molecular Weight |
324.29g/mol |
IUPAC Name |
3,5-dihydroxy-N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H12N2O5/c20-12-5-10(6-13(21)7-12)17(23)19-18-8-11-9-24-15-4-2-1-3-14(15)16(11)22/h1-9,20-21H,(H,19,23)/b18-8+ |
InChI Key |
ZWYZYQKDQCGSOT-QGMBQPNBSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CC(=CC(=C3)O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CC(=CC(=C3)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CC(=CC(=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(pentanoylamino)-4-(phenyldiazenyl)phenyl]pentanamide](/img/structure/B449747.png)

![N'~1~-{4-[(4-IODOPHENOXY)METHYL]BENZOYL}-2,2,3,3-TETRAMETHYL-1-CYCLOPROPANECARBOHYDRAZIDE](/img/structure/B449750.png)
![N'-(2,4-dichlorobenzylidene)-5-[(4-propylphenoxy)methyl]-2-furohydrazide](/img/structure/B449752.png)
![methyl 4-({2-[(E)-(2-nonanoylhydrazinylidene)methyl]phenoxy}methyl)benzoate](/img/structure/B449753.png)
![2-{2-methoxy-4-[2-(3-methylbenzoyl)carbohydrazonoyl]phenoxy}-N-phenylacetamide](/img/structure/B449754.png)
![4-[(3,4-dimethylphenoxy)methyl]-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B449756.png)
![3-{4-nitrophenyl}-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]acrylamide](/img/structure/B449761.png)
![N'-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-2-methyl-3-furohydrazide](/img/structure/B449767.png)
![5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N'-((Z)-1-{3-[(2,6-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FUROHYDRAZIDE](/img/structure/B449768.png)
![N'~1~-{(E)-1-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3,4,5-TRIMETHOXYBENZOHYDRAZIDE](/img/structure/B449769.png)
![N'-[(3E)-dihydrothiophen-3(2H)-ylidene]-3-methyl-4-nitrobenzohydrazide](/img/structure/B449770.png)
